3-Amino-1-(thiophen-3-yl)butan-2-one
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Overview
Description
3-Amino-1-(thiophen-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-3-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with an appropriate amine and a ketone precursor under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-1-(thiophen-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(thiophen-2-yl)butan-2-one
- 3-Amino-1-(furan-3-yl)butan-2-one
- 3-Amino-1-(pyridin-3-yl)butan-2-one
Uniqueness
3-Amino-1-(thiophen-3-yl)butan-2-one is unique due to the presence of the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics, such as organic semiconductors and light-emitting diodes.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-1-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI Key |
VCXMFEGOWUZFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CSC=C1)N |
Origin of Product |
United States |
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